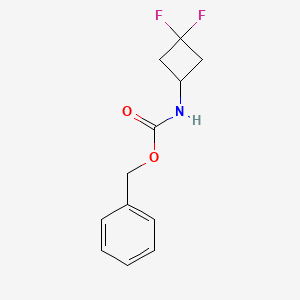
Benzyl 3,3-difluorocyclobutylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 3,3-difluorocyclobutylcarbamate is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. It is characterized by the presence of a benzyl group, a 3,3-difluorocyclobutyl ring, and a carbamate functional group. The molecular formula of this compound is C12H13F2NO2, and it has a molecular weight of 241.24 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3,3-difluorocyclobutylcarbamate typically involves the reaction of benzyl carbamate with 3,3-difluorocyclobutanone in the presence of a base. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product. The general reaction scheme can be represented as follows:
[ \text{Benzyl carbamate} + \text{3,3-difluorocyclobutanone} \xrightarrow{\text{Base}} \text{this compound} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of high-purity starting materials, controlled reaction conditions, and efficient purification methods to obtain the final product.
化学反应分析
Types of Reactions
Benzyl 3,3-difluorocyclobutylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The benzyl group and the carbamate functional group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
Benzyl 3,3-difluorocyclobutylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Benzyl 3,3-difluorocyclobutylcarbamate involves its interaction with specific molecular targets and pathways. The carbamate functional group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluorocyclobutyl ring may also contribute to the compound’s stability and reactivity, influencing its overall biological effects .
相似化合物的比较
Similar Compounds
Benzyl carbamate: Lacks the difluorocyclobutyl ring, making it less stable and reactive.
3,3-difluorocyclobutanone: Contains the difluorocyclobutyl ring but lacks the benzyl carbamate structure.
Cyclobutylcarbamate derivatives: Similar in structure but may have different substituents, affecting their reactivity and applications.
Uniqueness
Benzyl 3,3-difluorocyclobutylcarbamate is unique due to the combination of the benzyl group, difluorocyclobutyl ring, and carbamate functional group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
属性
IUPAC Name |
benzyl N-(3,3-difluorocyclobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-12(14)6-10(7-12)15-11(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCRFAWXMWHWSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
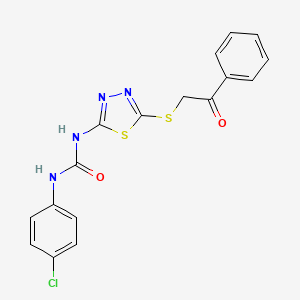
![7-Fluoro-4-((3-(trifluoromethyl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2815840.png)

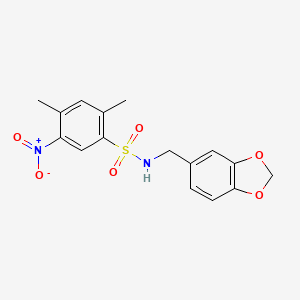

![4-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2815846.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2815847.png)
![4-cyano-N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2815849.png)
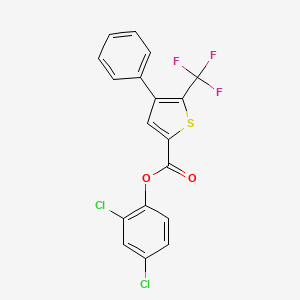
![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2815851.png)
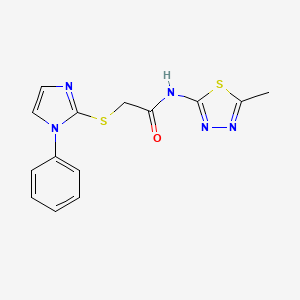
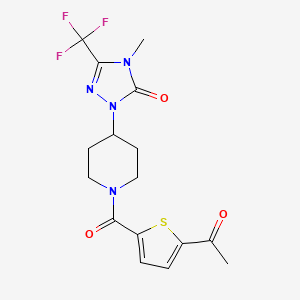
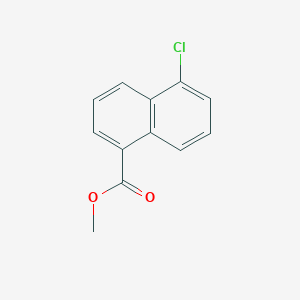
![[(4-CHLOROPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE](/img/structure/B2815858.png)
